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Compound of Interest

Compound Name: Rubipodanone A

Cat. No.: B2517206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Rubipodanone A, a naphthohydroquinone dimer isolated from the roots and rhizomes of

Rubia podantha. The information presented is crucial for the identification, characterization,

and further development of this natural product. All data is sourced from the primary literature,

specifically the work of Wang Z, et al. (2018) published in Phytochemistry.

Chemical Structure and Properties
Systematic Name: Methyl 2-((3R,4R)-3,4-dihydro-3-hydroxy-4-(3-methylbut-2-en-1-yl)-1,4-

dioxonaphthalen-2-yl)-2-(1-hydroxy-4-oxonaphthalen-2(4H)-ylidene)acetate

Molecular Formula: C₂₇H₂₂O₆

Molecular Weight: 442.46 g/mol

CAS Number: 2170211-22-8

Appearance: Yellowish oil

Spectroscopic Data
The following tables summarize the key spectroscopic data for Rubipodanone A.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for Rubipodanone
A
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Position δH (ppm), J (Hz) δC (ppm)

1 182.5

2 147.2

3 4.96 (d, 2.8) 71.4

4 3.52 (t, 2.8) 48.9

5 8.12 (dd, 7.6, 1.2) 133.5

6 7.70 (td, 7.6, 1.2) 126.5

7 7.76 (td, 7.6, 1.2) 134.3

8 8.16 (dd, 7.6, 1.2) 126.9

9 130.6

10 131.8

1' 184.8

2' 145.8

3' 7.28 (s) 118.9

4' 185.2

5' 8.22 (dd, 7.8, 1.0) 126.4

6' 7.75 (td, 7.8, 1.0) 134.0

7' 7.82 (td, 7.8, 1.0) 135.0

8' 8.24 (dd, 7.8, 1.0) 127.3

9' 131.2

10' 132.5

1'' 2.55 (m), 2.65 (m) 28.5

2'' 5.08 (t, 7.2) 118.6

3'' 136.2
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4'' 1.70 (s) 18.2

5'' 1.75 (s) 26.0

OMe 3.75 (s) 52.8

3-OH 3.88 (brs)

Infrared (IR), Ultraviolet (UV), and Mass Spectrometry
(MS) Data
Table 2: IR, UV, and MS Data for Rubipodanone A

Spectroscopic Technique Data

IR (KBr) νₘₐₓ cm⁻¹
3448, 2925, 1736, 1668, 1630, 1595, 1265,

1078

UV (MeOH) λₘₐₓ (log ε) nm 210 (4.65), 254 (4.40), 280 (4.15), 330 (3.70)

HRESIMS m/z
443.1490 [M+H]⁺ (calcd for C₂₇H₂₃O₆,

443.1495)

Experimental Protocols
The following are the detailed methodologies for the key experiments cited.

General Experimental Procedures
Optical rotations were measured on a Jasco P-1020 digital polarimeter. UV spectra were

obtained using a Shimadzu UV-2401PC spectrophotometer. IR spectra were recorded on a

Bruker Tensor 27 FT-IR spectrometer with KBr pellets. 1D and 2D NMR spectra were acquired

on Bruker AM-400 and DRX-600 spectrometers with TMS as an internal standard. HRESIMS

was performed on an Agilent 6210 TOF mass spectrometer.

Extraction and Isolation
The air-dried and powdered roots and rhizomes of Rubia podantha (5.0 kg) were extracted

three times with 95% EtOH at room temperature. The combined extracts were concentrated
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under reduced pressure to yield a crude extract (450 g). This extract was then suspended in

H₂O and partitioned successively with petroleum ether, EtOAc, and n-BuOH. The EtOAc

fraction (120 g) was subjected to column chromatography over silica gel, eluting with a gradient

of CHCl₃-MeOH (100:0 to 0:100) to afford fractions A-H. Fraction E (15 g) was further purified

by repeated column chromatography on silica gel and Sephadex LH-20, followed by

preparative HPLC to yield Rubipodanone A (12 mg).

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded in CDCl₃ on a Bruker AM-400

spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts (δ) are

reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.16) as

an internal standard. Coupling constants (J) are given in Hertz (Hz).

IR Spectroscopy: The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer

using KBr pellets.

UV Spectroscopy: The UV spectrum was measured in methanol on a Shimadzu UV-2401PC

spectrophotometer.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

was conducted on an Agilent 6210 Time-of-Flight (TOF) mass spectrometer in positive ion

mode.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Rubipodanone A.
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General workflow for spectroscopic analysis of natural products.
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To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of Rubipodanone A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2517206#spectroscopic-data-of-rubipodanone-a-
nmr-ir-uv-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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